molecular formula C13H13N3O2 B14620180 N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N'-phenylurea CAS No. 56957-61-0

N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N'-phenylurea

Cat. No.: B14620180
CAS No.: 56957-61-0
M. Wt: 243.26 g/mol
InChI Key: XJOOHUGBVZXIQQ-UHFFFAOYSA-N
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Description

N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N’-phenylurea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a pyridine ring and a phenyl group connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N’-phenylurea typically involves the reaction of 4-pyridinecarboxaldehyde with phenyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic addition of the amine group to the carbonyl group, followed by cyclization to form the urea linkage.

Industrial Production Methods

In an industrial setting, the production of N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N’-phenylurea can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N’-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N’-phenylurea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N’-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]acetamide
  • N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide

Uniqueness

N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N’-phenylurea is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

56957-61-0

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

1-[(1-oxidopyridin-1-ium-4-yl)methyl]-3-phenylurea

InChI

InChI=1S/C13H13N3O2/c17-13(15-12-4-2-1-3-5-12)14-10-11-6-8-16(18)9-7-11/h1-9H,10H2,(H2,14,15,17)

InChI Key

XJOOHUGBVZXIQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CC=[N+](C=C2)[O-]

Origin of Product

United States

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